molecular formula C13H10N2O4 B5859828 3-(2-furyl)-N-(3-nitrophenyl)acrylamide

3-(2-furyl)-N-(3-nitrophenyl)acrylamide

Cat. No. B5859828
M. Wt: 258.23 g/mol
InChI Key: HEXFJLORZXYVTA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as FNA and is a derivative of the well-known compound, acrylamide. FNA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. In

Mechanism of Action

The mechanism of action of FNA is not fully understood. However, studies have shown that FNA has the ability to bind to metal ions such as copper and zinc, which can lead to the formation of fluorescent complexes. It is believed that the fluorescence properties of FNA can be used to detect metal ions in biological samples.
Biochemical and Physiological Effects
Studies have shown that FNA has low toxicity in vitro and in vivo. FNA has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of FNA.

Advantages and Limitations for Lab Experiments

One of the major advantages of FNA is its fluorescent properties, which make it an excellent tool for detecting metal ions in biological samples. Additionally, FNA has low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of FNA is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of FNA. One potential direction is the development of FNA-based fluorescent sensors for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of FNA and its potential applications in the field of cancer research. Finally, the synthesis of new derivatives of FNA may lead to the development of compounds with improved properties and potential applications.

Synthesis Methods

The synthesis method of FNA involves the reaction of 3-nitrophenylacrylic acid with furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours, followed by the purification of the product by recrystallization using ethanol.

Scientific Research Applications

FNA has been extensively studied for its potential applications in various scientific fields. One of the primary applications of FNA is in the development of fluorescent sensors for the detection of metal ions such as copper and zinc. FNA has also been used as a building block for the synthesis of other fluorescent compounds. Additionally, FNA has shown promising results in the field of cancer research as a potential anti-cancer agent.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(7-6-12-5-2-8-19-12)14-10-3-1-4-11(9-10)15(17)18/h1-9H,(H,14,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXFJLORZXYVTA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-(3-nitrophenyl)prop-2-enamide

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